![molecular formula C31H45N3O21 B3029696 Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP CAS No. 754954-71-7](/img/structure/B3029696.png)

Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

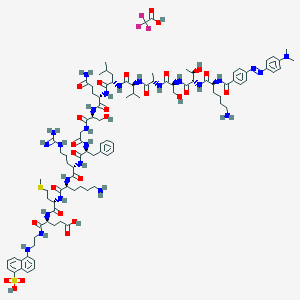

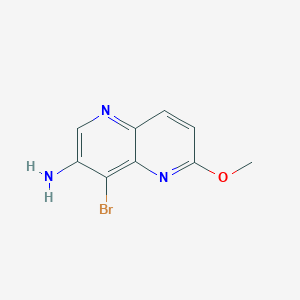

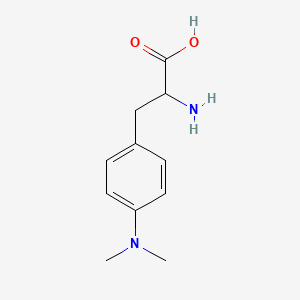

The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP is a complex oligosaccharide derivative. It consists of a galactose (Gal) unit linked to an N-acetylneuraminic acid (Neu5Ac) and N-acetylglucosamine (GlcNAc) moiety, which is further conjugated to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various biochemical assays.

Biochemische Analyse

Biochemical Properties

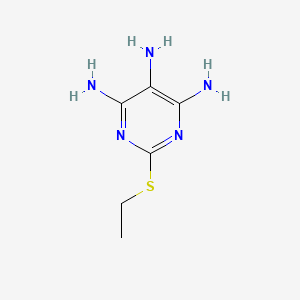

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The interaction between this compound and the hemagglutinin was demonstrated using STD-NMR experiments .

Cellular Effects

The compound influences cell function by interacting with specific receptors on the cell surface. For example, it has been shown to interact with the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc HA receptor on HEK-293 T cells . This interaction influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules. For instance, it binds to the hemagglutinin of influenza viruses, influencing enzyme activation and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

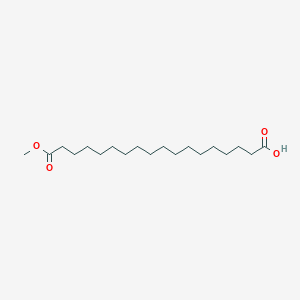

The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final conjugation to the pNP group. The process often starts with the preparation of protected monosaccharide units, followed by their sequential assembly using glycosylation reactions. The final step involves the deprotection of the intermediate compound and conjugation to pNP .

Industrial Production Methods

Industrial production of this compound may involve automated glycan assembly techniques, which allow for the efficient and scalable synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions

Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by specific glycosidases to release the individual sugar units.

Oxidation and Reduction: The hydroxyl groups on the sugar units can undergo oxidation and reduction reactions.

Substitution: The pNP group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Glycosidases: for hydrolysis.

Oxidizing agents: such as periodate for oxidation reactions.

Reducing agents: like sodium borohydride for reduction reactions.

Nucleophiles: for substitution reactions.

Major Products

The major products formed from these reactions include the individual monosaccharide units and their derivatives, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: has a wide range of applications in scientific research:

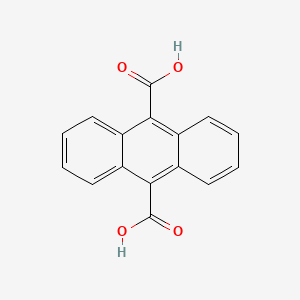

Biochemical Assays: It is used as a substrate in enzymatic assays to study the activity of glycosidases and other carbohydrate-processing enzymes.

Glycomics Research: The compound is utilized in the study of glycan structures and their roles in biological processes.

Medical Research: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the context of viral infections and cancer.

Industrial Applications: The compound is used in the production of glycan-based materials and in the quality control of glycosylated products.

Wirkmechanismus

The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound serves as a substrate for glycosidases, which cleave the glycosidic bonds to release the individual sugar units. This process is crucial for studying enzyme specificity and activity . Additionally, the compound can bind to lectins and other carbohydrate-binding proteins, facilitating the study of carbohydrate-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gal|A(1-4)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: Similar structure but with a different glycosidic linkage.

Gal|A(1-3)[Neu5Ac|A(2-3)]GlcNAc-|A-pNP: Similar structure but with a different sialic acid linkage.

Uniqueness

Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: is unique due to its specific glycosidic linkages and the presence of the pNP group, which makes it a valuable tool in enzymatic assays and glycomics research. Its structure allows for the detailed study of enzyme specificity and carbohydrate-protein interactions, providing insights into various biological processes .

Eigenschaften

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSJFGKSKBLDR-KOLSOZNPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)